molecular formula C24H17ClF2N6O4 B1677583 Mycro3 CAS No. 944547-46-0

Mycro3

Cat. No. B1677583
M. Wt: 526.9 g/mol
InChI Key: YPPNLSKYXDXQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycro3 is a small-molecule inhibitor that targets the MYC oncogene, a crucial signaling hub in various types of cancer . It has been shown to inhibit the proliferation of MYC-dependent osteosarcoma cells .


Synthesis Analysis

Mycro3 is based on a pyrazolo[1,5-α]pyrimidine core structure . To optimize Mycro3, drug design, organic synthesis, in vitro assays, pharmacokinetic profiling, and in vivo efficacy studies have been used .


Chemical Reactions Analysis

Mycro3 functions as an inhibitor of Myc-Max dimerization . This interaction is crucial for the function of the MYC oncogene, and its inhibition can lead to the prevention of tumor growth .

Scientific Research Applications

Application 1: Treatment of Pancreatic Cancer

  • Specific Scientific Field : Oncology, specifically the treatment of pancreatic cancer .
  • Summary of the Application : Mycro3, a small-molecule inhibitor of Myc-Max dimerization, has been tested for its efficacy in the treatment of mouse pancreatic ductal adenocarcinoma (PDA) and xenografts of human pancreatic cancer cell lines .
  • Methods of Application or Experimental Procedures : The therapeutic potential of Mycro3 was evaluated in a mouse model of KRAS*-induced PDA and also in xenografts of human pancreatic cancer cell lines. Tumor responses to the drug were evaluated by PET/CT imaging, and histological, immunohistochemical, molecular, and microarray analyses .
  • Results or Outcomes : Treatment with Mycro3 resulted in marked shrinkage of PDA as demonstrated by PET/CT image analysis. Immunohistochemical analyses showed an increase in cancer cell apoptosis and reduction in cell proliferation. Tumor growth was also drastically attenuated in Mycro3-treated NOD/SCID mice carrying orthotopic or heterotopic xenografts of human pancreatic cancer cells .

Application 2: Treatment of Breast Cancer

  • Specific Scientific Field : Oncology, specifically the treatment of breast cancer .
  • Summary of the Application : Mycro3, a small-molecule inhibitor of Myc-Max dimerization, has been tested for its efficacy in the treatment of mouse breast cancer .
  • Methods of Application or Experimental Procedures : The therapeutic potential of Mycro3 was evaluated in a mouse model of breast cancer. Tumor responses to the drug were evaluated using various analyses .
  • Results or Outcomes : Treatment with Mycro3 resulted in successful treatment of mouse breast and other cancers .

Application 3: Treatment of Other Cancers

  • Specific Scientific Field : Oncology, specifically the treatment of various types of cancer .
  • Summary of the Application : Mycro3, a small-molecule inhibitor of Myc-Max dimerization, has been tested for its efficacy in the treatment of various types of mouse cancers .
  • Methods of Application or Experimental Procedures : The therapeutic potential of Mycro3 was evaluated in a mouse model of various types of cancer. Tumor responses to the drug were evaluated using various analyses .
  • Results or Outcomes : Treatment with Mycro3 resulted in successful treatment of various types of mouse cancers .

properties

IUPAC Name

ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPNLSKYXDXQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mycro3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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